

Coptisine Sulfate in DSS-Induced Colitis: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Coptisine Sulfate	
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Introduction

Coptisine, a bioactive isoquinoline alkaloid derived from Coptis Chinensis, has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD).[1] Specifically, in dextran sulfate sodium (DSS)-induced colitis mouse models, a widely used representation of human ulcerative colitis, **coptisine sulfate** has been shown to ameliorate disease severity by protecting the intestinal barrier, modulating inflammatory responses, and influencing key signaling pathways.[2][3] These application notes provide a comprehensive overview of the experimental use of **coptisine sulfate** in this model, including detailed protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a practical resource for researchers investigating novel therapeutics for IBD.

Quantitative Data Summary

The administration of **Coptisine Sulfate** in DSS-induced colitis models has yielded significant improvements in various disease parameters. The following tables summarize the key quantitative findings from multiple studies, providing a comparative overview of its efficacy.

Table 1: Effects of Coptisine Sulfate on Macroscopic and Clinical Scores



Parameter	Control Group	DSS Model Group	Coptisine Sulfate (50 mg/kg)	Coptisine Sulfate (100 mg/kg)	Reference
Disease Activity Index (DAI) Score	Undetectable	Markedly elevated	Significantly reduced	Significantly reduced	[2][3]
Body Weight Loss (%)	Gain	Significant loss	Attenuated loss	Attenuated loss	
Colon Length (cm)	Normal	6.71 ± 0.59	7.21 ± 0.34	8.59 ± 0.45	-

Table 2: Modulation of Inflammatory Cytokines and Proteins by Coptisine Sulfate



Molecule	DSS Model Group Level	Coptisine Sulfate Treatment Effect	Signaling Pathway Implication	Reference
Pro-inflammatory Cytokines (TNF- α , IL-1 β , IL-6, IL-17, IFN- γ)	Significantly Increased	Significantly Decreased	NF-кВ, NLRP3 Inflammasome	
Anti- inflammatory Cytokines (IL-10, TGF-β)	Significantly Decreased	Significantly Increased	General Anti- inflammatory	-
Myeloperoxidase (MPO)	Significantly Increased	Significantly Suppressed	Neutrophil Infiltration	-
Tight Junction Proteins (E- cadherin, Occludin)	Significantly Decreased	Significantly Increased	Intestinal Barrier Function	-
NLRP3 Inflammasome Components (NLRP3, Caspase-1, IL- 1β, IL-18)	Significantly Increased	Significantly Downregulated	NLRP3 Inflammasome	-
NF-κΒ Pathway (p-ΙκΒα, nuclear p65)	Significantly Increased	Significantly Inhibited	NF-ĸB	-
cPLA2	Significantly Increased	Markedly Downregulated	cPLA2/TRPM8/C GRP-1	•
TRPM8, TRPV1, TRPA1	Significantly Decreased	Significantly Upregulated	cPLA2/TRPM8/C GRP-1	-



CGRP-1	Significantly	Significantly	cPLA2/TRPM8/C
	Decreased	Upregulated	GRP-1
AhR Nuclear	Decreased	Potently	Aryl Hydrocarbon
Translocation		Increased	Receptor

Experimental Protocols DSS-Induced Colitis Mouse Model

This protocol describes the induction of acute colitis in mice using DSS, a well-established and reproducible method.

Materials:

- 8-10 week old C57BL/6 mice
- Dextran Sulfate Sodium (DSS, MW 36,000-50,000 Da)
- Sterile drinking water
- Animal caging and husbandry supplies

Procedure:

- Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
- DSS Administration: Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain. Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days.
- Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
- Termination: At the end of the DSS administration period, euthanize the mice for tissue collection and analysis.



Coptisine Sulfate Administration

Materials:

- Coptisine Sulfate
- Vehicle (e.g., sterile saline or PBS)
- · Oral gavage needles

Procedure:

- Preparation: Prepare a stock solution of Coptisine Sulfate in the chosen vehicle at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg).
- Administration: Administer the Coptisine Sulfate solution or vehicle to the mice via oral
 gavage once daily. Treatment can be initiated either concurrently with DSS administration or
 as a therapeutic intervention after colitis induction.
- Duration: Continue the administration for the duration of the experiment as defined by the study design.

Assessment of Colitis Severity

a. Disease Activity Index (DAI):

The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, providing a quantitative measure of disease severity.

- b. Macroscopic Evaluation:
- After euthanasia, carefully dissect the colon from the cecum to the anus.
- Measure the length of the colon. Colon shortening is a hallmark of colitis.
- Observe for signs of inflammation such as edema, hyperemia, and ulceration.
- c. Histological Analysis:



- Fix a segment of the distal colon in 4% phosphate-buffered formalin.
- Embed the tissue in paraffin and prepare 5 μm sections.
- Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, mucosal damage, and crypt architecture.
- Utilize a semi-quantitative scoring system to evaluate the degree of inflammation and tissue damage.

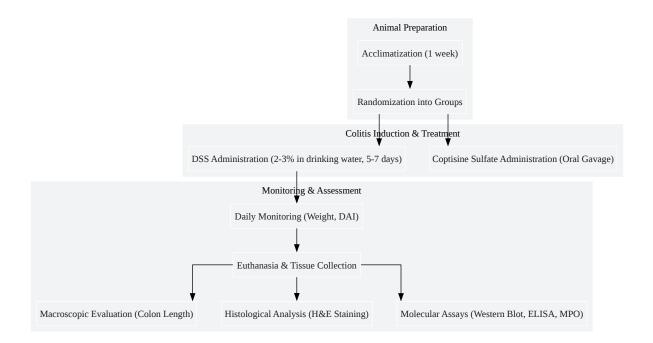
Molecular and Cellular Assays

- a. Western Blot Analysis:
- Homogenize colon tissue samples in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against proteins of interest (e.g., E-cadherin, occludin, p-lκBα, NF-κB p65, NLRP3, Caspase-1).
- Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) kit.
- b. Cytokine Analysis (ELISA or qPCR):
- Homogenize colon tissue to extract total protein or RNA.
- For ELISA, use commercially available kits to quantify the levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in the protein lysate.
- For qPCR, reverse transcribe RNA to cDNA and perform real-time PCR using specific primers for the target cytokines.
- c. Myeloperoxidase (MPO) Assay:
- Homogenize a pre-weighed colon tissue sample in a suitable buffer.



 Use a commercial MPO assay kit to measure the enzyme activity, which is an indicator of neutrophil infiltration.

Visualizations Experimental Workflow

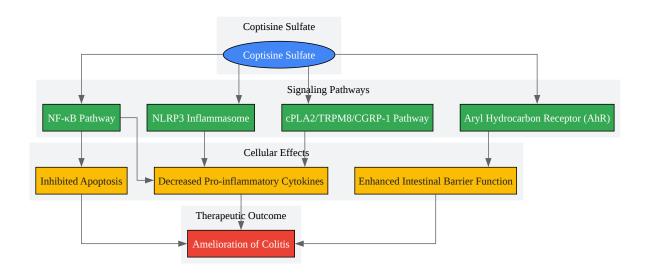


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Caption: Experimental workflow for DSS-induced colitis and Coptisine Sulfate treatment.



Coptisine Sulfate Signaling Pathways in Colitis

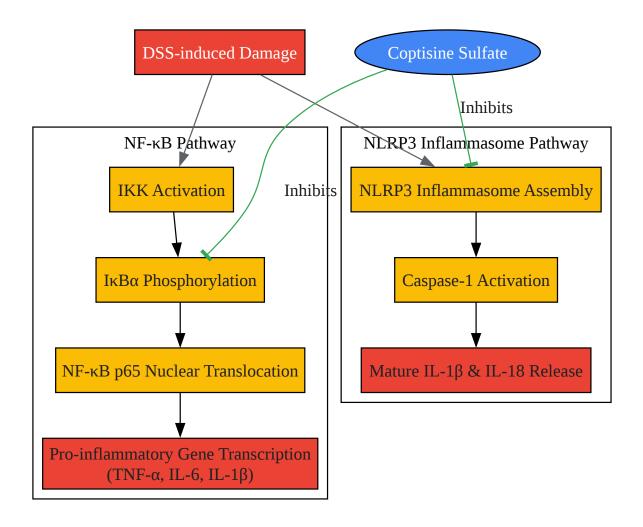


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Caption: Signaling pathways modulated by Coptisine Sulfate in colitis.

NF-κB and NLRP3 Inflammasome Inhibition by Coptisine **Sulfate**





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Caption: Inhibition of NF-kB and NLRP3 pathways by **Coptisine Sulfate**.

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